4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with a 3-chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Pyridinyl Group: The 3-chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 3-chloropyridine in the presence of a base.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate product with diethanolamine to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Uniqueness
4-[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the thiazole and chloropyridinyl groups contribute to its reactivity and potential biological activity.
Properties
CAS No. |
1621375-58-3 |
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Molecular Formula |
C12H12ClN3OS |
Molecular Weight |
281.8 |
Purity |
95 |
Origin of Product |
United States |
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